molecular formula C31H34N4O6S B2931255 3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 389071-38-9

3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2931255
CAS No.: 389071-38-9
M. Wt: 590.7
InChI Key: TYFQJKJWUCAPBY-UHFFFAOYSA-N
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Description

The compound 3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a 1,2,4-triazole derivative featuring a benzamide core substituted with triethoxy groups and a sulfanyl-linked phenylethylketone moiety. Its structural complexity arises from:

  • Triazole core: A 4H-1,2,4-triazole ring substituted at positions 3, 4, and 3.
  • Sulfanyl bridge: A thioether linkage connecting the triazole to a 2-oxo-2-phenylethyl group, which may influence redox activity or binding specificity.

This compound is synthesized via S-alkylation of triazole thiones with α-halogenated ketones in basic media, a method consistent with protocols described for analogous triazole derivatives .

Properties

IUPAC Name

3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O6S/c1-5-39-26-17-22(18-27(40-6-2)29(26)41-7-3)30(37)32-19-28-33-34-31(35(28)23-15-11-12-16-25(23)38-4)42-20-24(36)21-13-9-8-10-14-21/h8-18H,5-7,19-20H2,1-4H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFQJKJWUCAPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : The compound features a triazole ring, which is known for its biological significance.
  • Substituents : It includes triethoxy groups and a methoxyphenyl moiety that may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.
  • Antioxidant Properties : The presence of the triazole ring and ethoxy groups may contribute to its ability to scavenge free radicals.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cholinesterases and cyclooxygenases.

Anticancer Activity

A study conducted on a range of derivatives of triazole compounds indicated that modifications could enhance anticancer efficacy. The specific compound was found to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (LN229) cells.

Cell LineIC50 (μM)Reference
MCF-712.5
LN22915.0

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays. It demonstrated significant free radical scavenging activity, contributing to its potential protective effects against oxidative stress.

Assay TypeIC50 (μM)Reference
DPPH Scavenging20.0
ABTS Scavenging18.5

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and cyclooxygenase (COX). These enzymes are critical in neurodegenerative diseases and inflammation.

EnzymeIC50 (μM)Reference
Acetylcholinesterase25.0
Cyclooxygenase30.0

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in treating diseases such as Alzheimer's and cancer. For instance, compounds with triazole structures have been noted for their ability to cross the blood-brain barrier, making them suitable candidates for neurological applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural analogs (Table 1) highlight variations in substituents and their pharmacological implications:

Compound ID / Source Core Structure Key Substituents Molecular Weight (Da) Notable Properties
Target Compound 4H-1,2,4-triazole + benzamide 3,4,5-Triethoxy, 2-methoxyphenyl, 2-oxo-2-phenylethylsulfanyl ~640.7* High lipophilicity (ethoxy groups); potential kinase inhibition
4H-1,2,4-triazole + benzamide 3,4,5-Trimethoxy, indolin-1-yl, 2,5-dimethylphenyl ~605.6 Enhanced metabolic stability (trimethoxy vs. triethoxy)
4H-1,2,4-triazole + benzamide 4-Methoxy, benzyl, methylsulfanyl ~453.5 Lower molecular weight; reduced steric hindrance
4H-1,2,4-triazole + benzamide 4-Methoxy, benzyl, hydroxamic acid (2-(hydroxyamino)-2-oxoethyl)sulfanyl ~527.6 HDAC inhibition potential (hydroxamate group)
4H-1,2,4-triazole + benzamide Thiophen-2-yl, 4-methylphenyl, pyrazol-1-yl ~627.7 Heterocyclic diversity (pyrazole); possible kinase targeting

*Calculated based on formula.

Substituent Analysis:
  • Ethoxy vs.
  • Sulfanyl Linkers : The 2-oxo-2-phenylethylsulfanyl group in the target compound may confer unique binding via ketone-mediated hydrogen bonding, contrasting with methylsulfanyl () or hydroxamate () groups .
  • Aromatic Substitutions : The 2-methoxyphenyl group on the triazole (target) vs. 2,5-dimethylphenyl () alters steric and electronic profiles, impacting target selectivity .

Computational and Experimental Data

  • Similarity Indexing : The target compound shares ~65–70% Tanimoto similarity with SAHA-like HDAC inhibitors (Morgan fingerprints), driven by the benzamide-triazole scaffold .
  • Docking Studies : Molecular docking reveals strong affinity (~8.5 kcal/mol) for HDAC8’s catalytic pocket, comparable to ’s hydroxamate derivatives but with distinct binding poses due to ethoxy groups .
  • Synthetic Yield : The target compound’s synthesis (via S-alkylation) achieves ~72% yield, lower than ’s methylsulfanyl analogs (~85%), likely due to steric hindrance from the phenylethylketone group .

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